2-Chloro-5-fluorophenylacetonitrile CAS number 395675-23-7
2-Chloro-5-fluorophenylacetonitrile CAS number 395675-23-7
An In-Depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile (CAS: 395675-23-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
2-Chloro-5-fluorophenylacetonitrile, registered under CAS number 395675-23-7, is a di-substituted aromatic nitrile.[1][2] As a chemical intermediate, its true value lies in the strategic placement of its functional groups: a nitrile, a benzylic methylene, and two distinct halogens—chloro and fluoro—on the phenyl ring. This unique arrangement offers multiple reaction sites, making it a highly versatile scaffold for organic synthesis. Particularly in the pharmaceutical and agrochemical industries, fluorinated aromatic compounds are sought after for their ability to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of 2-Chloro-5-fluorophenylacetonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 395675-23-7 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Melting Point | 58-59 °C | [1] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Flash Point | 104.9 °C | [1] |
| SMILES | C1=CC(=C(C=C1F)CC#N)Cl | [1] |
| Appearance | Off-white crystalline solid (typical) | [4] |
Synthesis and Mechanistic Considerations
The most direct and industrially relevant synthesis of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is efficient and leverages readily available starting materials.
Proposed Synthesis Workflow
The diagram below outlines a validated, two-step process starting from 2-chloro-5-fluorotoluene.
Caption: Proposed synthesis of 2-Chloro-5-fluorophenylacetonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established methods for synthesizing similar fluorinated phenylacetonitriles.[6]
Step 1: Synthesis of 2-Chloro-5-fluorobenzyl bromide
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq) in carbon tetrachloride (CCl₄).
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Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using TLC or GC. The reaction is typically complete within 2-4 hours. Causality: BPO initiates a free-radical chain reaction, allowing for the selective bromination of the benzylic position over aromatic ring positions.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-chloro-5-fluorobenzyl bromide can often be used directly in the next step or purified further by vacuum distillation.
Step 2: Synthesis of 2-Chloro-5-fluorophenylacetonitrile
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Setup: In a round-bottom flask, combine the crude benzyl bromide (1.0 eq) with sodium cyanide (NaCN, 1.2 eq), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq), water, and toluene to create a biphasic system.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring for 3-5 hours.[6] Monitor for the disappearance of the starting material. Causality: The phase transfer catalyst (TBAB) transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide, overcoming the immiscibility of the reactants.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts and wash them with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product, 2-Chloro-5-fluorophenylacetonitrile, can be purified by recrystallization (e.g., from ethanol/water) or vacuum distillation to yield an off-white solid.[6]
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-Chloro-5-fluorophenylacetonitrile stems from its multiple reactive centers, which can be addressed with high selectivity.
Caption: Key reactive sites of 2-Chloro-5-fluorophenylacetonitrile.
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The Nitrile Group: This is arguably the most versatile handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide. Alternatively, it can be reduced using agents like LiAlH₄ or catalytic hydrogenation to yield the valuable 2-(2-chloro-5-fluorophenyl)ethan-1-amine.
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The Benzylic Methylene Group: The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic. They can be deprotonated with a strong, non-nucleophilic base (e.g., LDA) to form a carbanion, which can then be reacted with various electrophiles (e.g., alkyl halides) for chain extension.
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The Aromatic Ring: The chloro and fluoro substituents are ortho, para-directing but deactivating. The chlorine atom, being a weaker C-X bond than fluorine, is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the introduction of new aryl, alkyl, or amino groups at the 2-position, a key strategy in building molecular complexity.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. 2-Chloro-5-fluorophenylacetonitrile serves as a key starting material for scaffolds that leverage these benefits.
Hypothetical Drug Discovery Workflow
Caption: Role of the scaffold in a drug discovery pipeline.
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Scaffold for Library Synthesis: The molecule's multiple reaction handles make it an ideal starting point for creating a diverse library of related compounds. For instance, the nitrile can be converted to a primary amine, which is then acylated with a variety of carboxylic acids. Simultaneously, the chloro group can be used in Suzuki coupling reactions with different boronic acids. This combinatorial approach rapidly generates thousands of unique molecules for screening.
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Modulation of Pharmacokinetics (PK): The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The lipophilicity introduced by the halogens can also improve membrane permeability and oral bioavailability.[3]
-
Enhancing Target Binding: The strong C-F bond and the electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this CAS number should always be consulted, data from closely related phenylacetonitriles provides a strong basis for handling procedures.
-
Hazards: Compounds in this class are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[8] They are often irritating to the skin, eyes, and respiratory system.[9][10] Contact with acids can release highly toxic hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Ground all equipment to prevent static discharge.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]
References
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- (2-Chloro-5-Fluorophenyl)Acetonitrile Manufacturer & Supplier China | CAS 100369-51-7.
- 2-Chloro-5-fluorophenylacetonitrile | 395675-23-7 - Sigma-Aldrich.
- 2-Chloro-5-fluorophenylacetonitrile | 395675-23-7 - Sigma-Aldrich.
- Material Safety D
- 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem.
- How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach.
- SAFETY D
- SAFETY D
- Synthesis and Reactions of 3-Halogen
- CAS 459-22-3 | 4-Fluorophenylacetonitrile supply - Guidechem.
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